molecular formula C15H12ClN3O3S B2454972 N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide CAS No. 932351-68-3

N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide

Cat. No.: B2454972
CAS No.: 932351-68-3
M. Wt: 349.79
InChI Key: FTWGJIREODHUNC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is a fused heterocyclic ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide typically involves the reaction of 2-chlorobenzylamine with 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted benzothiadiazine derivatives

Scientific Research Applications

N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as hypertension, diabetes, and cancer due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, such as lowering blood pressure or reducing inflammation. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-2H-1,2,4-benzothiadiazine-3-carboxamide 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic used to treat hypertension and edema.

    Hydrochlorothiazide: Another diuretic with similar uses as chlorothiazide but with a different pharmacokinetic profile.

    Bendroflumethiazide: A thiazide diuretic used to treat high blood pressure and fluid retention.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-11-6-2-1-5-10(11)9-17-15(20)14-18-12-7-3-4-8-13(12)23(21,22)19-14/h1-8H,9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWGJIREODHUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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